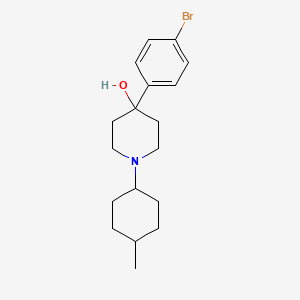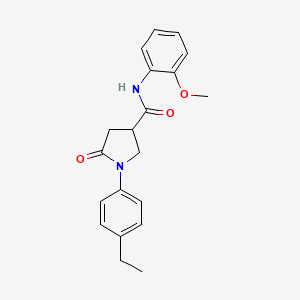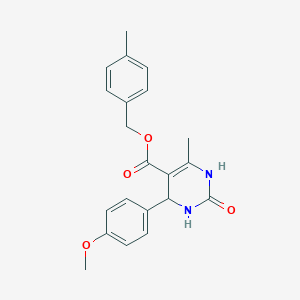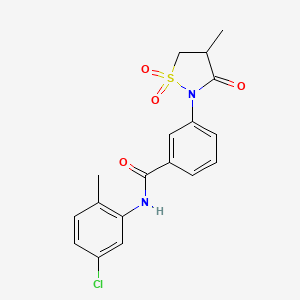
N-(2-chlorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, commonly known as ML204, is a selective and potent blocker of the voltage-gated potassium channel Kv7.4. It was first synthesized in 2010 and has since been used in scientific research to study the role of Kv7.4 channels in various physiological and pathological processes.
Mécanisme D'action
ML204 blocks Kv7.4 channels by binding to a specific site on the channel protein. This prevents the flow of potassium ions through the channel, leading to membrane depolarization and inhibition of cellular activity.
Biochemical and Physiological Effects:
ML204 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the contractility of smooth muscle in the bladder and airways, leading to relaxation of these tissues. It has also been shown to inhibit the firing of neurons in the brain and spinal cord, leading to a reduction in pain and other neurological symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ML204 is its selectivity for Kv7.4 channels, which allows researchers to study the specific role of these channels in various physiological and pathological processes. However, one limitation of ML204 is its potency, which can make it difficult to use at low concentrations.
Orientations Futures
There are several future directions for research on ML204. One area of interest is the role of Kv7.4 channels in the regulation of smooth muscle contractility in other tissues, such as the gastrointestinal tract. Another area of interest is the development of more potent and selective Kv7.4 channel blockers for use in scientific research and potential therapeutic applications. Finally, the role of Kv7.4 channels in the regulation of neuronal excitability in other regions of the brain and spinal cord is an area of ongoing research.
Méthodes De Synthèse
The synthesis of ML204 involves several steps, including the reaction of 2-chlorobenzonitrile with 3-pyridinecarboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with piperidinecarboxylic acid to form ML204.
Applications De Recherche Scientifique
ML204 has been widely used in scientific research to study the role of Kv7.4 channels in various physiological and pathological processes. For example, it has been used to investigate the role of Kv7.4 channels in the regulation of smooth muscle contractility in the bladder and airways. It has also been used to study the role of Kv7.4 channels in the regulation of neuronal excitability in the brain and spinal cord.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-7-1-2-8-15(14)20-17(22)21-11-4-3-9-16(21)13-6-5-10-19-12-13/h1-2,5-8,10,12,16H,3-4,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZAHXMFXWAYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5011575.png)


![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxybenzoyl)piperazine](/img/structure/B5011600.png)
![1-acetyl-4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5011603.png)

![ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B5011613.png)
![N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5011624.png)
![5-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5011629.png)

![diethyl [(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylene]malonate](/img/structure/B5011644.png)
![1-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5011658.png)
